Difluoro(trimethylsilyl)methylphosphonic acid

Vue d'ensemble

Description

“Difluoro(trimethylsilyl)methylphosphonic acid” is a chemical compound used in scientific research. Its unique properties make it valuable for various applications, including catalysis, drug discovery, and material synthesis. It is also used as a new NMR chemical shift standard and pH indicator, which is demonstrated for in situ determination of pH in complex biofluids .

Molecular Structure Analysis

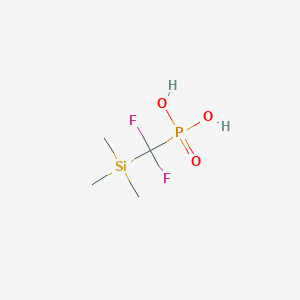

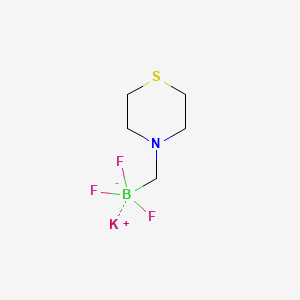

The linear formula of “Difluoro(trimethylsilyl)methylphosphonic acid” is (CH3)3SiCF2P(O)(OC2H5)2. It has a molecular weight of 260.29 .

Chemical Reactions Analysis

“Difluoro(trimethylsilyl)methylphosphonic acid” can be used to assess the near-neutral pH of biological samples . The hydrolysis of phosphinates and phosphonates, which are useful intermediates and biologically active compounds, may take place under both acidic and basic conditions .

Physical And Chemical Properties Analysis

“Difluoro(trimethylsilyl)methylphosphonic acid” is a liquid with a refractive index of n20/D 1.414 (lit.) n20/D 1.416-1.418. It has a boiling point of 75 °C/0.2 mmHg (lit.) and a density of 1.077 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Nucleophilic Difluoromethylenation in Organic Chemistry

Difluoro(trimethylsilyl)methylphosphonic acid and its derivatives have been extensively used in organic chemistry, particularly in the nucleophilic difluoromethylenation of aldehydes and ketones. This process, facilitated by diethyl difluoro(trimethylsilyl)methylphosphonate, enables the generation of reactive carbanion species under mild conditions, contributing to the synthesis of phosphates of syn and anti 2,2-difluoro-1,3-diols (Alexandrova & Beier, 2009).

Medicinal Chemistry Applications

The compound is also significant in medicinal chemistry. For example, a general difluoromethylenation of various types of ketones using diethyl (difluoro(trimethylsilyl)methyl)phosphonate has been reported. This method facilitates access to structurally diverse β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang, Cao, & Zhou, 2016).

Analytical Chemistry: Detection of Nerve Agent Degradation Products

In analytical chemistry, difluoro(trimethylsilyl)methylphosphonic acid derivatives are used in detecting nerve agent degradation products. Gas chromatography-mass spectrometry methods have been developed using trimethylsilyl derivatives for the quantitation of nerve agent degradation products in human plasma (Wang et al., 2005). Similarly, the detection of alkyl methylphosphonic acids in complex matrices using gas chromatography-tandem mass spectrometry has been reported (Rohrbaugh & Sarver, 1998).

Synthesis of Novel Organic Compounds

The compound plays a role in the synthesis of novel organic compounds. For instance, difluoro(trimethylsilyl)acetamides have been used as precursors for the synthesis of 3,3-difluoroazetidinones, showcasing its versatility in organic synthesis (Bordeau et al., 2006).

Propriétés

IUPAC Name |

[difluoro(trimethylsilyl)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11F2O3PSi/c1-11(2,3)4(5,6)10(7,8)9/h1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNQDNPBGPSXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11F2O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoro(trimethylsilyl)methylphosphonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1463032.png)

![1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463034.png)

![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1463040.png)

![2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1463047.png)

![[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1463048.png)

![1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine](/img/structure/B1463052.png)